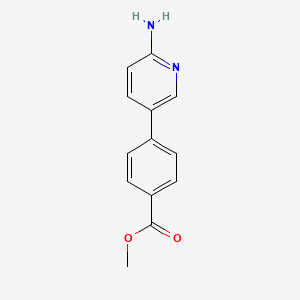

Methyl 4-(6-aminopyridin-3-yl)benzoate

Description

Methyl 4-(6-aminopyridin-3-yl)benzoate is a heteroaromatic ester featuring a methyl benzoate core substituted at the para-position with a 6-aminopyridin-3-yl moiety. This structure combines a polar amino group on the pyridine ring with the lipophilic benzoate ester, making it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibitors) or materials science.

Properties

IUPAC Name |

methyl 4-(6-aminopyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPOCCDBYFBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627683 | |

| Record name | Methyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222986-49-4 | |

| Record name | Methyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-3-yl)benzoate typically involves the esterification of 4-(6-aminopyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of Methyl 4-(6-aminopyridin-3-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-(6-aminopyridin-3-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Methyl 4-(6-aminopyridin-3-yl)benzoate with key analogs from the evidence, focusing on substituents, ester groups, and heterocycles:

Key Observations :

- Amino vs. Halogen Substituents: The target’s 6-amino group (electron-donating) contrasts with halogen substituents (e.g., Cl, Br in C2–C4 ), which are electron-withdrawing.

- Ester Groups : Methyl esters (target, C1–C7 ) typically exhibit faster hydrolysis than ethyl esters (e.g., I-6230 ), affecting metabolic stability.

- Heterocycle Diversity: Quinolines (C1–C7) and pyridazines (I-6230) introduce distinct π-π stacking and hydrogen-bonding capabilities compared to the target’s pyridine.

Research Findings and Data Analysis

Spectroscopic Characterization

- 1H NMR Trends: Aromatic protons in the target’s pyridine and benzoate rings would resonate at δ 7.5–8.5 ppm, similar to C1–C7 . The amino group’s protons (δ 5.5–6.5 ppm) would distinguish it from halogenated analogs.

- HRMS Validation : Molecular ion peaks for the target (expected m/z ~258.1) align with methyl benzoate analogs in (e.g., C1: m/z 484.2 ).

Comparative Bioactivity (Inferred)

While direct data for the target are absent, piperazine-linked quinolines (C1–C7) show antiproliferative activity, suggesting the target’s amino-pyridine moiety could similarly interact with biological targets via hydrogen bonding .

Biological Activity

Methyl 4-(6-aminopyridin-3-yl)benzoate, with the molecular formula C13H12N2O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Methyl 4-(6-aminopyridin-3-yl)benzoate is characterized by a benzoate moiety linked to a 6-aminopyridine group. Its structure can be depicted as follows:

1. Enzyme Inhibition

Research indicates that compounds related to methyl 4-(6-aminopyridin-3-yl)benzoate exhibit significant enzyme inhibition properties. For instance, aminopyridine derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory diseases. One study highlighted that a closely related compound inhibited MPO activity effectively in both human plasma and animal models, suggesting that methyl 4-(6-aminopyridin-3-yl)benzoate may share similar inhibitory characteristics .

Methyl 4-(6-aminopyridin-3-yl)benzoate can be synthesized through various methods, including the coupling of methyl benzoate with 6-amino-3-pyridinecarboxylic acid under suitable conditions. The mechanism of action typically involves the interaction of the compound with specific biological targets, potentially leading to enzyme inhibition or modulation of biochemical pathways.

Case Study 1: Myeloperoxidase Inhibition

A notable study demonstrated that a derivative of methyl 4-(6-aminopyridin-3-yl)benzoate exhibited high selectivity for MPO inhibition. This was evidenced by its ability to block MPO-dependent vasomotor dysfunction in ex vivo rat models, indicating its therapeutic potential in treating conditions associated with oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to methyl 4-(6-aminopyridin-3-yl)benzoate were tested against various bacterial strains. The results showed promising activity against certain Gram-positive bacteria, suggesting that modifications of this compound could lead to effective antimicrobial agents .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Methyl 4-(6-aminopyridin-3-yl)benzoate | Enzyme inhibition | Potential MPO inhibitor; further studies needed |

| Related Aminopyridines | Antimicrobial | Effective against Gram-positive bacteria; variability in efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.